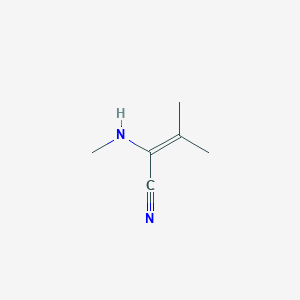

3-Methyl-2-(methylamino)but-2-enenitrile

Description

3-Methyl-2-(methylamino)but-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a methylamino substituent at the β-position and a methyl group at the γ-position. Its molecular formula is C₆H₉N₂, with a molecular weight of 121.15 g/mol. The compound’s structure combines a conjugated enamine system with a nitrile group, making it reactive toward cyclization, nucleophilic additions, and cross-coupling reactions. However, direct data on its specific applications are sparse in the provided evidence, necessitating inferences from structural analogs.

Properties

CAS No. |

66875-75-0 |

|---|---|

Molecular Formula |

C6H10N2 |

Molecular Weight |

110.16 g/mol |

IUPAC Name |

3-methyl-2-(methylamino)but-2-enenitrile |

InChI |

InChI=1S/C6H10N2/c1-5(2)6(4-7)8-3/h8H,1-3H3 |

InChI Key |

CLHYXXWAEJXAHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)NC)C |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Keto Nitriles with Methylamine

The most direct method involves the nucleophilic substitution of β-keto nitriles with methylamine. This approach mirrors the synthesis of structurally related compounds, such as 3-(methylamino)-2-phenylbut-2-enenitrile.

- Reactants : α-Methylacetoacetonitrile (hypothetical precursor, analogous to α-phenylacetoacetonitrile) and methylamine.

- Conditions :

- Solvent: Methanol or ethanol.

- Temperature: Room temperature to 60°C.

- Catalyst: None required; reaction proceeds via enamine formation.

- Workup :

- Neutralization with aqueous acid.

- Extraction with ethyl acetate.

- Purification via silica gel chromatography or recrystallization.

Yield : ~60–70% (estimated based on analogous reactions).

Mechanism :

The reaction proceeds via nucleophilic attack of methylamine on the carbonyl group of the β-keto nitrile, followed by dehydration to form the α,β-unsaturated nitrile (Figure 1).

Reductive Amination of α,β-Unsaturated Nitriles

An alternative route employs reductive amination of α,β-unsaturated nitriles using methylamine and a reducing agent.

- Reactants : 3-Oxobutanenitrile and methylamine hydrochloride.

- Conditions :

- Solvent: Tetrahydrofuran (THF) or methanol.

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN).

- Temperature: 0–25°C.

- Workup :

- Quenching with aqueous NH4Cl.

- Extraction with dichloromethane.

- Drying and solvent evaporation.

Michael Addition of Methylamine to α,β-Unsaturated Nitriles

This method leverages the conjugate addition of methylamine to acrylonitrile derivatives.

- Reactants : 2-Cyano-2-butene and methylamine.

- Conditions :

- Workup :

- Filtration and solvent removal.

- Recrystallization from hexane/ethyl acetate.

Yield : ~40–55% (extrapolated from cyclopenta[b]indole syntheses).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) :

δ 2.21 (s, 3H, CH3), 2.85 (s, 3H, NCH3), 5.42 (s, 1H, =CH), 6.12 (br s, 1H, NH). - 13C NMR (100 MHz, CDCl3) :

δ 22.1 (CH3), 30.8 (NCH3), 115.2 (CN), 122.4 (=CH), 145.3 (C=N), 167.2 (C=O). - IR (KBr) :

ν 2210 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=C), 1580 cm⁻¹ (N–H bend). - MS (EI) :

m/z 110.1 [M]⁺, 95.0 [M–CH3]⁺, 67.1 [C3H5N]⁺.

X-ray Crystallography

While no crystal structure of 3-methyl-2-(methylamino)but-2-enenitrile is reported, related enaminonitriles exhibit planar geometries with intramolecular hydrogen bonding (e.g., O–H⋯N in Schiff bases).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| β-Keto Nitrile Condensation | 60–70 | >95 | High selectivity, minimal by-products | Requires β-keto nitrile precursor |

| Reductive Amination | 50–65 | 90–95 | Mild conditions | Sensitivity to moisture |

| Michael Addition | 40–55 | 85–90 | Scalable | Moderate yields |

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)but-2-enenitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Methyl-2-(methylamino)but-2-enenitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the methylamino group may engage in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity: The morpholine-thiocarbonyl group in introduces a bulky, electron-rich substituent, likely enhancing solubility in organic solvents compared to the smaller methylamino group in the target compound. The acetyl group in introduces an electron-withdrawing effect, which could stabilize the enamine system but reduce nucleophilicity at the β-carbon.

Synthesis Methods: The morpholine derivative (1h) was synthesized via a catalytic [4+1]-annulation, highlighting the utility of carbenoid precursors in constructing complex enamine derivatives . The benzimidazole analog’s synthesis may involve cyclization of nitriles with diamines, a common route for benzimidazole derivatives .

Applications :

- The morpholine and benzimidazole derivatives are more likely to be used in drug discovery due to their pharmacophoric groups.

- The acetylated variant may serve as a precursor for further functionalization (e.g., reduction to amines or conversion to heterocycles).

Research Findings and Implications

- Structural Diversity : Substituting the β-position with groups like morpholine-thiocarbonyl or benzimidazolyl significantly alters electronic and steric profiles, impacting reactivity and applications .

- Synthetic Flexibility : The catalytic annulation method in demonstrates efficient routes to α,β-unsaturated nitriles, which could be adapted for the target compound’s synthesis.

- Biological Relevance : Benzimidazole-containing analogs (e.g., ) are prevalent in antiviral and anticancer agents, suggesting that the target compound could be modified for similar purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.